4-(5-fluoro-1H-indol-3-yl)butan-1-ol
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Overview
Description
4-(5-fluoro-1H-indol-3-yl)butan-1-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The 5-fluoroindole undergoes alkylation with a suitable butanol derivative under basic conditions to introduce the butanol side chain.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-1H-indol-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(5-fluoro-1H-indol-3-yl)butanal or 4-(5-fluoro-1H-indol-3-yl)butanone.
Scientific Research Applications
4-(5-fluoro-1H-indol-3-yl)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological functions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-1-ol: Lacks the fluorine atom, which may result in different biological activities.
5-fluoroindole: A simpler structure without the butanol side chain, used as a precursor in synthesis.
4-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A derivative with additional functional groups, studied for its antiviral properties.
Uniqueness
4-(5-fluoro-1H-indol-3-yl)butan-1-ol is unique due to the presence of both the fluorine atom and the butanol side chain, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-5,7-8,14-15H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYSTKKLLXTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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